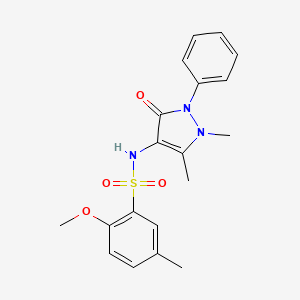
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as DPP, is a chemical compound that has been increasingly studied for its potential applications in scientific research. DPP is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins that regulate cell cycle progression and apoptosis. Additionally, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and signaling pathways. Additionally, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of cancer treatments with fewer side effects. However, one limitation of using N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is the development of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide-based cancer treatments that can be used in combination with other drugs to enhance their efficacy. Additionally, further investigation into the potential use of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is warranted. Finally, the development of new synthesis methods for N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide that improve its solubility and bioavailability could lead to the development of more effective treatments.
Synthesis Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been widely studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-10-11-16(26-4)17(12-13)27(24,25)20-18-14(2)21(3)22(19(18)23)15-8-6-5-7-9-15/h5-12,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSLQIAFMAAROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)




![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)


![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)


![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)